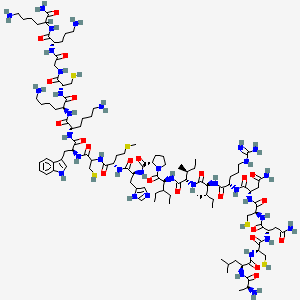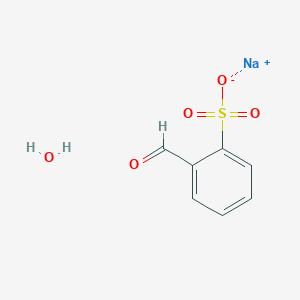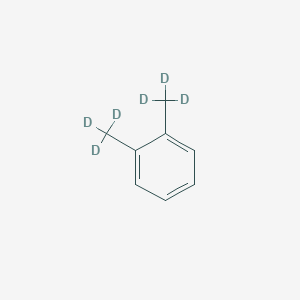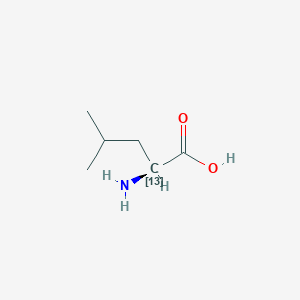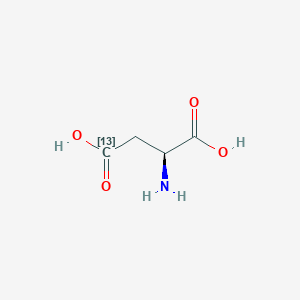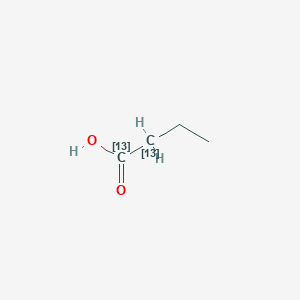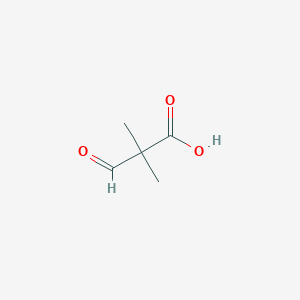
2,2-dimethyl-3-oxoPropanoic acid
Overview
Description
2,2-dimethyl-3-oxopropanoic acid is a chemical compound with the molecular formula C5H8O3 . It’s a derivative of propanoic acid .
Molecular Structure Analysis
The molecular structure of 2,2-dimethyl-3-oxopropanoic acid consists of 5 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms . The exact mass is 116.04700 .Scientific Research Applications
Synthesis of Specialized Organic Compounds
2,2-Dimethyl-3-oxoPropanoic acid derivatives are utilized in the synthesis of various organic compounds. For instance, derivatives of this acid efficiently react with terminal alkynes in the presence of catalytic agents like dichlorobis(triphenylphosphine)palladium and copper(I) iodide, leading to the formation of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. These derivatives find applications in organic synthesis and potentially in pharmaceuticals (Kobayashi et al., 2008).
Role in Synthesizing Insecticidal Compounds
This compound plays a critical role in the synthesis of insecticidal compounds. Specifically, 3-cyano-2,2-dimethyl cyclopropane-1-carboxylic acid, derived from 2,2-dimethyl-3-oxoPropanoic acid, is transformed into precursors for potent natural and unnatural pyrethrinoic insecticides (Vos & Krief, 1979).
Formation of Full-Substituted Cyclopropanes
The reaction of Meldrum’s acid, which is closely related to 2,2-dimethyl-3-oxoPropanoic acid, with various aldehydes in the presence of cyanogen bromide and triethylamine leads to the efficient formation of full-substituted cyclopropanes. These reactions are significant in the synthesis of various organic compounds, where cyclopropane structures are desired (Pesyan et al., 2017).
Development of Photochemical Reactions
The derivatives of 2,2-dimethyl-3-oxoPropanoic acid are used in developing photochemical reactions. For instance, the photochemical reactions of methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates vary depending on the solvent, leading to the formation of benzocyclobutenols and 3-oxonaphthalenones. Such studies aid in understanding solvent-dependent behavior in photochemical processes (Saito et al., 1998).
Use in Heterocyclic Chemistry
This compound is integral in the synthesis of various heterocycles. Reactions involving methyl 3-cyclopropyl-3-oxopropanoate, a derivative, with different compounds result in the formation of various heterocycles such as pyrroles, dihydropyridines, and benzofurans, showcasing its versatility in heterocyclic chemistry (Pokhodylo et al., 2010).
Biomonitoring Applications
In biomonitoring studies, metabolites of 2,2-dimethyl-3-oxoPropanoic acid derivatives are used as indicators. For example, in a study in New York City, urinary concentrations of pyrethroid metabolites, which include compounds derived from 2,2-dimethyl-3-oxoPropanoic acid, were measured to estimate exposure to these insecticides (McKelvey et al., 2013).
properties
IUPAC Name |
2,2-dimethyl-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(2,3-6)4(7)8/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMZWDXUXLTFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595077 | |
| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-3-oxoPropanoic acid | |
CAS RN |
68243-82-3 | |
| Record name | 2,2-Dimethyl-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



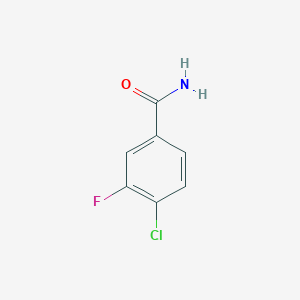
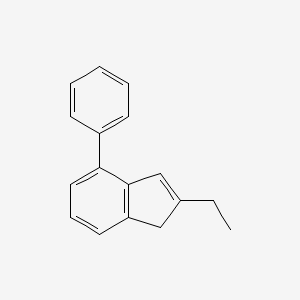

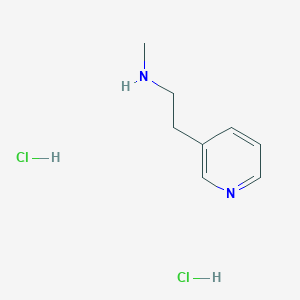

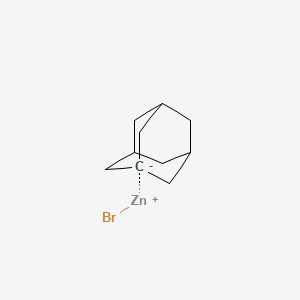
![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)
